molecular formula C11H11F2N3O B8440368 4-(4-(difluoromethyl)-1H-imidazol-1-yl)-3-methoxyaniline

4-(4-(difluoromethyl)-1H-imidazol-1-yl)-3-methoxyaniline

Cat. No. B8440368
M. Wt: 239.22 g/mol
InChI Key: QGGOMNZPLRPFPL-UHFFFAOYSA-N
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Patent
US08349880B2

Procedure details

Step N (4): 10% Palladium on carbon (250 mg) was added under an atmosphere of nitrogen to a solution of 4-(difluoromethyl)-1-(2-methoxy-4-nitrophenyl)-1H-imidazole (2.5 g, 92.9 mmol) in methanol (25 mL). The flask was repeatedly evacuated and flushed with hydrogen gas (double balloon). The resulting mixture was allowed to stir at rt for 2 h. The reaction vessel was purged with nitrogen gas. The crude reaction mixture was filtered through a short diatomaceous earth (Celite®) plug. Rinsed reaction vessel and plug with methanol. Concentrated filtrate in vacuo. The crude product was purified using silica gel column chromatography (EtOAc/hexane) to afford 4-(4-(difluoromethyl)-1H-imidazol-1-yl)-3-methoxyaniline (1.8 g, 81% yield). LC-MS (M+H)+ 240.2. 1H NMR (400 MHz, DMSO-d6) δ ppm 8.42 (s, 1 H) 7.93 (s, 1 H) 7.47 (d, J=8.4 Hz, 1 H) 7.19-6.88 (m, 3 H) 3.81 (s, 3 H).
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(difluoromethyl)-1-(2-methoxy-4-nitrophenyl)-1H-imidazole
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][CH:2]([F:19])[C:3]1[N:4]=[CH:5][N:6]([C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][C:9]=2[O:17][CH3:18])[CH:7]=1>[Pd].CO>[F:19][CH:2]([F:1])[C:3]1[N:4]=[CH:5][N:6]([C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][C:9]=2[O:17][CH3:18])[CH:7]=1

Inputs

Step One
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
4-(difluoromethyl)-1-(2-methoxy-4-nitrophenyl)-1H-imidazole
Quantity
2.5 g
Type
reactant
Smiles
FC(C=1N=CN(C1)C1=C(C=C(C=C1)[N+](=O)[O-])OC)F
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was repeatedly evacuated
CUSTOM
Type
CUSTOM
Details
flushed with hydrogen gas (double balloon)
CUSTOM
Type
CUSTOM
Details
The reaction vessel was purged with nitrogen gas
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a short diatomaceous earth (Celite®) plug
WASH
Type
WASH
Details
Rinsed
CUSTOM
Type
CUSTOM
Details
reaction vessel and plug with methanol
CUSTOM
Type
CUSTOM
Details
The crude product was purified

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC(C=1N=CN(C1)C1=C(C=C(N)C=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 8.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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